molecular formula C11H17NO B7848127 2-[Methyl-(4-methyl-benzyl)-amino]-ethanol

2-[Methyl-(4-methyl-benzyl)-amino]-ethanol

Cat. No.: B7848127
M. Wt: 179.26 g/mol
InChI Key: JKDITVMIGDEGFA-UHFFFAOYSA-N
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Description

2-[Methyl-(4-methyl-benzyl)-amino]-ethanol is a chemical compound with the molecular formula C₁₂H₂₄O₂. It is characterized by a benzyl group attached to an aminoethyl chain, which is further substituted with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with ethylene oxide in the presence of a suitable catalyst, such as a strong acid or base, to form the aminoethyl chain.

Industrial Production Methods: In an industrial setting, the production of 2-[Methyl-(4-methyl-benzyl)-amino]-ethanol may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[Methyl-(4-methyl-benzyl)-amino]-ethanol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Common reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).

  • Substitution: Electrophilic aromatic substitution reactions typically require strong acids, such as sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[Methyl-(4-methyl-benzyl)-amino]-ethanol has various applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used as a building block in the synthesis of biologically active compounds.

  • Medicine: It may serve as a precursor for pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[Methyl-(4-methyl-benzyl)-amino]-ethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through hydrogen bonding or ionic interactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • N-Methyl-4-methylbenzylamine: Similar structure but lacks the ethylamine chain.

  • 4-Methylbenzylamine: Lacks the methyl group on the nitrogen atom.

  • Ethanolamine: Similar aminoethyl chain but lacks the benzyl group.

Uniqueness: 2-[Methyl-(4-methyl-benzyl)-amino]-ethanol is unique due to its combination of a benzyl group and an aminoethyl chain, which provides distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

2-[methyl-[(4-methylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10-3-5-11(6-4-10)9-12(2)7-8-13/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDITVMIGDEGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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